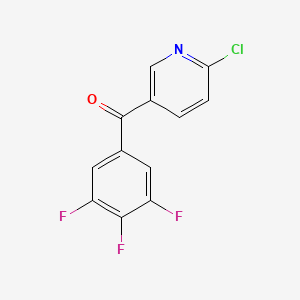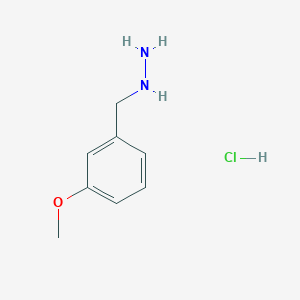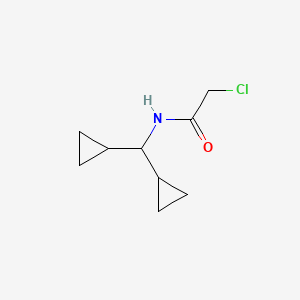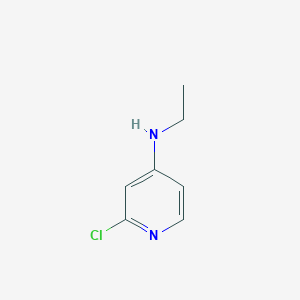
2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine
Overview
Description
“2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” is a synthetic organic compound with the molecular formula C12H5ClF3NO . It is an important intermediate in the field of organic synthesis and a key building block for the development of various pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” consists of a pyridine ring attached to a trifluorobenzoyl group . The compound has a molecular weight of 271.62 g/mol . The InChIKey, a unique identifier for the compound, is PLINFODENTYIQR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.62 g/mol . It has a topological polar surface area of 30 Ų, indicating its polarity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has two rotatable bonds .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include “2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Biological Activity
Imidazopyridines, which can be synthesized from “2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine”, exhibit diverse biological activities . They are known to have analgesic, nonsteroidal anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Antiviral and Antimicrobial Applications
Some imidazopyridines possess antiviral and antimicrobial activities . These compounds are of interest in the search for new biologically active substances .
Agricultural Applications
Imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .
Synthesis of Functional Derivatives
The information on the synthesis of imidazopyridines may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines and pyridopyrazines .
Synthesis of 3,4,5-Trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide
“2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” can be used to synthesize 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics , suggesting potential targets could be bacterial enzymes involved in DNA replication.
Mode of Action
It’s known that similar compounds may be employed as model substrates to investigate the regioexhaustive functionalization , which suggests that this compound might interact with its targets by binding to specific sites, leading to changes in their function.
Biochemical Pathways
Given its potential use in the synthesis of fluoroquinolone antibiotics , it might be involved in the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3NO/c13-10-2-1-6(5-17-10)12(18)7-3-8(14)11(16)9(15)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLINFODENTYIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)
![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)

![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)

![[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1421451.png)
